4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62324-87-2 |
|---|---|
Molecular Formula |
C10H9N3 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
4,5-dihydro-1H-pyrazolo[3,4-f]quinoline |
InChI |
InChI=1S/C10H9N3/c1-2-8-9(11-5-1)4-3-7-6-12-13-10(7)8/h1-2,5-6H,3-4H2,(H,12,13) |
InChI Key |
HURJMEVZJDQJJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=N2)C3=C1C=NN3 |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Dihydro 1h Pyrazolo 3,4 F Quinoline and Its Derivatives
Classical and Established Annulation Reactions
The construction of the quinoline (B57606) ring system is a well-trodden path in organic synthesis, with several named reactions providing reliable access to this important scaffold. These methods can be adapted to pyrazole-containing starting materials to generate the desired fused pyrazoloquinoline framework.
Friedländer Condensation Approaches for Quinoline Ring Formation
The Friedländer synthesis is a versatile and direct method for constructing quinoline rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). wikipedia.orgorganicreactions.org This reaction can be catalyzed by either acids or bases and often proceeds via an initial aldol (B89426) condensation followed by cyclodehydration. wikipedia.orgorganicreactions.org
To apply this methodology to the synthesis of 4,5-dihydro-1H-pyrazolo[3,4-f]quinolines, the key starting material would be a 6-amino-1H-pyrazole-7-carbaldehyde or a corresponding ketone. This pyrazole (B372694) derivative would then be reacted with a cyclic ketone, such as cyclohexanone (B45756) or its derivatives, to form the partially saturated quinoline ring. The initial condensation would be followed by an intramolecular cyclization and dehydration to yield the target tricyclic system. The reaction conditions can range from heating the reactants in the presence of a catalyst like sodium hydroxide (B78521) or piperidine (B6355638) to using microwave irradiation to accelerate the process. nih.gov
Table 1: Illustrative Reactants for Friedländer Synthesis of 4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline Derivatives
| 6-Aminopyrazole Precursor | Cyclic Ketone | Potential Product |
| 1-Methyl-6-amino-1H-pyrazole-7-carbaldehyde | Cyclohexanone | 1-Methyl-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline |
| 1-Phenyl-6-amino-1H-pyrazole-7-carbaldehyde | 4-Methylcyclohexanone | 1-Phenyl-7-methyl-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline |
| 6-Amino-1H-pyrazole-7-yl)(phenyl)methanone | Cyclopentanone | 9-Phenyl-4H-cyclopenta[f]pyrazolo[3,4-f]quinoline |
Syntheses Utilizing Anthranilic Acid and its Derivatives
The reaction of anthranilic acid or its derivatives with carbonyl compounds is another classical approach to quinoline synthesis, with the Niementowski quinoline synthesis being a prime example. nih.gov This reaction typically involves heating an anthranilic acid with a ketone or aldehyde to produce a 4-hydroxyquinoline (B1666331) derivative. nih.gov
For the synthesis of the target pyrazolo[3,4-f]quinoline system, a 6-aminopyrazole-7-carboxylic acid would serve as the anthranilic acid analogue. Condensation of this pyrazole derivative with a cyclic ketone like cyclohexanone would lead to the formation of a 9-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline. While early attempts to use this method for the synthesis of isomeric pyrazolo[3,4-b]quinolines from anthranilic acid and pyrazolones were reported to be unsuccessful, yielding only trace amounts of the desired product, the principle remains a viable strategy if the appropriate pyrazole-based starting materials are employed. nih.gov
Table 2: Hypothetical Reactants for Niementowski-type Synthesis
| 6-Aminopyrazole-7-carboxylic Acid | Cyclic Ketone | Potential Product |
| 6-Amino-1-methyl-1H-pyrazole-7-carboxylic acid | Cyclohexanone | 9-Hydroxy-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline |
| 6-Amino-1-phenyl-1H-pyrazole-7-carboxylic acid | Cyclopentanone | 9-Hydroxy-1-phenyl-4H-cyclopenta[f]pyrazolo[3,4-f]quinoline |
Cyclization Reactions Based on 4-Amino-3-carboxypyrazole Derivatives
While the outline specifies 4-amino-3-carboxypyrazole derivatives, for the synthesis of the [3,4-f] isomer, the corresponding 6-amino-7-carboxypyrazole would be the correct precursor. The principle, however, remains the same. This approach is conceptually similar to the use of anthranilic acid derivatives. A notable example in the synthesis of isomeric systems is the reaction of a 5-amino-1H-pyrazole-4-carboxylic acid derivative with cyclohexanone and aniline (B41778) in the presence of phosphorus pentoxide, which functions as a dehydrating and cyclizing agent. nih.gov This multicomponent reaction highlights the versatility of using aminopyrazole carboxylic acids as building blocks for fused heterocyclic systems.
Adapting this to the target molecule, a 6-amino-1H-pyrazole-7-carboxylic acid could be condensed with a cyclic ketone to form the dihydroquinoline ring. The presence of an additional amine, such as aniline, could potentially lead to further derivatization of the resulting quinoline ring, for instance, at the 9-position.
Reactions of 5-Chloro-4-aroyl/formylpyrazoles with Aromatic Amines
A well-established route to pyrazoloquinolines, known as the Brack synthesis, involves the reaction of 5-chloro-4-formylpyrazoles with aromatic amines. nih.gov This reaction is typically carried out at high temperatures (110-150 °C) in the melt. nih.gov The mechanism is thought to proceed through the formation of a Schiff base intermediate, followed by intramolecular cyclization and elimination of hydrogen chloride. nih.gov
To synthesize the this compound scaffold using this approach, one would theoretically start with an aniline derivative that already contains a fused, non-aromatic carbocyclic ring, such as 4-amino-indan or 5-aminotetralin. The reaction of such an amine with a 5-chloro-4-formylpyrazole would then lead to the desired tricyclic structure. The use of 4-aroyl-5-chloropyrazoles in place of the formyl derivatives provides access to 9-aryl-substituted pyrazoloquinolines, though this typically requires more forcing reaction conditions (e.g., 220 °C). nih.gov
Table 3: Potential Starting Materials for Brack-type Synthesis
| 5-Chloro-4-formylpyrazole | Aromatic Amine | Potential Product |
| 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | 5-Amino-1,2,3,4-tetrahydronaphthalene (5-aminotetralin) | 1,3-Dimethyl-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline |
| 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | 4-Aminoindan | 1-Phenyl-4,5-dihydro-1H-indeno[5,6-e]pyrazolo[3,4-f]quinoline |
Syntheses Initiated from 5-Arylaminoaminopyrazoles and Aromatic Aldehydes
One of the earliest methods for the synthesis of pyrazoloquinolines involves the reaction of 5-(arylamino)pyrazoles with aromatic aldehydes in the presence of a Lewis acid catalyst such as anhydrous zinc chloride. nih.gov This reaction leads to the formation of the quinoline ring through cyclization of an intermediate Schiff base.
For the construction of a this compound, the pyrazole nitrogen would need to be linked to a partially saturated aniline derivative, such as 5-tetralinylamine. Reacting the resulting N-(tetralin-5-yl)-1H-pyrazol-5-amine with an aldehyde would then induce cyclization to form the dihydro-pyrazolo[3,4-f]quinoline system. This approach offers a convergent route where the pyrazole and the dihydro-aniline fragments are joined before the final ring closure.
Reductive Cyclization Strategies of o-Nitrobenzylidene Systems
Reductive cyclization of ortho-nitro precursors is a powerful method for the synthesis of N-heterocycles. In the context of quinoline synthesis, this often involves the reduction of an o-nitrochalcone (B14147340) or a related o-nitrobenzylidene system, which upon reduction of the nitro group to an amino group, undergoes spontaneous intramolecular cyclization.
To apply this to the target molecule, a conceivable precursor would be a 7-(2-nitrobenzylidene)-substituted pyrazole that also contains functionality allowing for the formation of the dihydroquinoline ring. However, literature suggests that for the synthesis of isomeric pyrazoloquinolines, the reductive cyclization of o-nitrobenzylidene systems is of limited practical relevance. nih.gov Nevertheless, this strategy remains a theoretical possibility, likely proceeding through the in situ formation of a 6-amino-7-vinylpyrazole derivative which would then cyclize.
Methods Employing Quinoline Derivatives as Precursors with Hydrazines
One established route to the pyrazoloquinoline scaffold involves the cyclocondensation of suitably functionalized quinoline precursors with hydrazine (B178648) and its derivatives. This approach leverages the pre-existing quinoline ring system and builds the pyrazole ring onto it.
A common strategy involves the use of 2-chloro-3-formylquinolines as the starting material. The reaction of these compounds with hydrazine or arylhydrazines leads to the formation of 1H-pyrazolo[3,4-b]quinolines. researchgate.netmdpi.com The process involves the initial formation of a hydrazone with the formyl group, followed by an intramolecular nucleophilic substitution of the chloro group by the hydrazine nitrogen, leading to ring closure. Microwave irradiation has been employed to facilitate this transformation, often leading to improved reaction times and yields. researchgate.netmdpi.com
Another variation of this method starts from quinoline-2-thiol. Reaction with hydrazine hydrate (B1144303) yields 2-hydrazinoquinoline (B107646). iiste.orgresearchgate.net This intermediate can then be treated with active methylene (B1212753) compounds to construct the pyrazole ring. iiste.orgresearchgate.net For example, the reaction of 2-hydrazinoquinoline with β-ketoesters or malononitrile (B47326) can lead to the formation of the pyrazolo[3,4-f]quinoline system. The reaction proceeds through condensation and subsequent cyclization.
Similarly, chalcones bearing a quinoline moiety can serve as precursors. The cyclocondensation reaction of [(7-chloroquinolin-4-yl)amino]chalcones with hydrazine hydrate and its derivatives has been shown to produce novel quinoline-based 4,5-dihydro-1H-pyrazoles. nih.gov
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCR strategies have been developed for the synthesis of pyrazolo[3,4-f]quinoline derivatives.
One-Pot Three-Component Condensations
A notable one-pot, three-component reaction for the synthesis of pyrazoloquinoline derivatives involves the condensation of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and various cyclic 1,3-dicarbonyl compounds. researchgate.net This reaction, when conducted in the presence of tetrapropylammonium (B79313) bromide (TPAB) in water, proceeds through a sequence of Knoevenagel and Michael reactions, followed by intramolecular condensation. researchgate.net A key feature of this method is an unexpected dearoylation and subsequent oxidation step to afford the final pyrazoloquinoline products in high yields. researchgate.net The use of water as a solvent and the mild reaction conditions make this an environmentally benign synthetic route. researchgate.net
The scope of this reaction is broad, accommodating various electron-rich and electron-deficient arylglyoxals, as well as different cyclic 1,3-dicarbonyls like cyclopentane-1,3-dione, cyclohexane-1,3-dione, and dimedone. researchgate.net
Table 1: Synthesis of Pyrazoloquinoline Derivatives via Three-Component Reaction of Arylglyoxals, Pyrazol-5-amines, and Cyclic 1,3-Dicarbonyls researchgate.net
| Arylglyoxal | Pyrazol-5-amine | Cyclic 1,3-Dicarbonyl | Product | Yield (%) |
| Phenylglyoxal | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Cyclohexane-1,3-dione | 3-Methyl-1-phenyl-1,6,7,8-tetrahydropyrazolo[3,4-b]quinolin-5(4H)-one | 85 |
| 4-Chlorophenylglyoxal | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Cyclohexane-1,3-dione | 6-(4-Chlorophenyl)-3-methyl-1-phenyl-1,6,7,8-tetrahydropyrazolo[3,4-b]quinolin-5(4H)-one | 92 |
| 4-Methoxyphenylglyoxal | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Dimedone | 7,7-Dimethyl-3-methyl-1-phenyl-1,6,7,8-tetrahydropyrazolo[3,4-b]quinolin-5(4H)-one | 88 |
| Phenylglyoxal | 3-Methyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine | Cyclohexane-1,3-dione | 1-(4-Chlorophenyl)-3-methyl-1,6,7,8-tetrahydropyrazolo[3,4-b]quinolin-5(4H)-one | 87 |
The three-component reaction of anilines, aromatic aldehydes, and pyrazolone (B3327878) derivatives has been investigated for the synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines. mdpi.comresearchgate.netpreprints.org An L-proline catalyzed version of this reaction was reported to produce the target compounds in good yields. mdpi.comresearchgate.net However, subsequent research has demonstrated that this reaction does not yield the proposed 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinoline structure. Instead, the product formed is identified as 4,4'-(phenylmethylene)-bis-(3-methyl-1-phenylpyrazol-5-ols). mdpi.comresearchgate.net This highlights the critical importance of thorough structural characterization in multicomponent reaction development.
Therefore, while the condensation of these three components is a valid synthetic transformation, it does not, under the reported L-proline catalyzed conditions, lead to the formation of the pyrazolo[3,4-b]quinoline core. mdpi.comresearchgate.net Researchers aiming to synthesize these specific heterocycles should be aware of this outcome.
A highly efficient domino three-component strategy is employed for the synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines]. This reaction utilizes readily available starting materials: isatins, pyrazol-5-amines, and β-ketonitriles. researchgate.net The reaction is often carried out under microwave irradiation with acetic acid acting as both the reaction medium and a Brønsted acid promoter. researchgate.net This methodology offers several advantages, including flexible structural modification, broad functional group tolerance, and mild reaction conditions, making it suitable for generating libraries of compounds for drug discovery. researchgate.net
The reaction proceeds through a cascade of events, likely initiated by a Knoevenagel condensation between the isatin (B1672199) and the β-ketonitrile, followed by a Michael addition of the pyrazol-5-amine and subsequent cyclization to form the spiro-fused heterocyclic system.
Table 2: Examples of Synthesized Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] Derivatives researchgate.netias.ac.in
| Isatin Derivative | Pyrazol-5-amine | β-Ketonitrile/Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) |
| Isatin | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Malononitrile | HOAc, Microwave | 5'-Amino-3-methyl-1-phenyl-1'H-spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2-one | 92 |
| 5-Chloroisatin | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Malononitrile | HOAc, Microwave | 5'-Amino-5-chloro-3-methyl-1-phenyl-1'H-spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2-one | 89 |
| Isatin | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Ethyl cyanoacetate | HOAc, Microwave | 5'-Amino-2-oxo-3-methyl-1-phenyl-2,3-dihydro-1'H-spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-6'-carboxylate | 85 |
| Isatin | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Meldrum's acid | Wet Cyanuric Chloride, Solvent-free | 3-Methyl-1-phenyl-1,5-dihydro-spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline]-2',6(7H)-dione | 94 |
Catalyst-Free Multicomponent Protocols
In the pursuit of more sustainable and environmentally friendly synthetic methods, catalyst-free multicomponent reactions have gained significant attention. A notable example is the synthesis of pyrazolo[3,4-b]quinolin-5-one derivatives through the cyclocondensation of 1,3-diketones, 3-methyl-1-phenyl-1H-pyrazole-5-amine, and arylglyoxals under catalyst-free conditions. researchgate.net This reaction proceeds efficiently in a mixture of water and ethanol (B145695) at reflux, affording the desired products in good to excellent yields (65–98%). researchgate.net
The proposed mechanism involves an initial reaction between the arylglyoxal and the 1,3-diketone, followed by the addition of the pyrazol-5-amine and subsequent intramolecular cyclization and dehydration to form the final tricyclic system. The absence of a catalyst simplifies the reaction setup and workup procedures, reduces costs, and minimizes chemical waste. researchgate.net
Catalyzed Multicomponent Reactions
Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecular architectures like this compound from simple starting materials in a single step. The use of catalysts in these reactions is crucial for enhancing reaction rates, improving yields, and promoting selectivity. Various catalytic systems, including organocatalysts, metal catalysts, heteropolyacids, and nanocatalysts, have been successfully employed.
Organocatalysis (e.g., L-Proline)
L-proline has been investigated as an efficient and environmentally benign organocatalyst for the three-component synthesis of pyrazoloquinolinone derivatives. rsc.orgrsc.org This approach typically involves the reaction of a pyrazolone derivative, an aldehyde, and an amine or a related compound. The use of L-proline offers several advantages, including operational simplicity, high yields, and mild reaction conditions. rsc.orgrsc.org Notably, some studies have reported that L-proline can also impart enantioselectivity in the synthesized products, which is a significant advantage in the preparation of chiral molecules. rsc.orgrsc.org
However, it is important to note a critical re-evaluation of certain L-proline catalyzed multicomponent reactions. A 2023 study revisited a previously reported three-component reaction of aniline, aromatic aldehydes, and a pyrazolone derivative, which was claimed to produce 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines. nih.govmdpi.com The authors of the later study concluded that this specific reaction is "completely useless" for synthesizing the intended pyrazoloquinoline structure. nih.govmdpi.com Instead, they identified the products as 4,4'-(phenyl-methylene)-bis-(3-methyl-1-phenylpyrazol-5-oles). mdpi.com This highlights the necessity for careful verification of reaction outcomes in synthetic methodologies.
Table 1: L-Proline Catalyzed Synthesis of Pyrazoloquinolinones
| Reactants | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Dimedone, 3-methyl-1H-pyrazol-5-amine, Aryl aldehydes | L-proline | Solvent-free, mild conditions | Pyrazoloquinolinones | High | rsc.org |
| Aniline, Aromatic aldehydes, 2-phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | L-proline | - | 4,4'-(phenyl-methylene)-bis-(3-methyl-1-phenylpyrazol-5-oles) (not the expected pyrazoloquinoline) | - | nih.govmdpi.com |
Metal-Catalyzed Processes (e.g., Palladium-Catalyzed C-N Bond Formation)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, particularly for the formation of carbon-nitrogen (C-N) bonds. rsc.orgmit.edunih.gov These methods have been applied to the synthesis of various nitrogen-containing heterocycles, including pyrazoloquinolines. mdpi.com The versatility of palladium catalysts allows for the coupling of a wide range of substrates under relatively mild conditions. rsc.org
In the context of this compound synthesis, palladium catalysis can be employed to construct the quinoline core through intramolecular C-N bond formation. For instance, a β-bromovinyl aldehyde can be reacted with an aminopyrazole in a palladium-catalyzed reaction to yield the pyrazolo[3,4-b]quinoline scaffold. mdpi.com Mechanistic studies suggest that the process often involves coordination of the palladium catalyst to a double bond, followed by nucleophilic attack by the amine and subsequent elimination steps to form the C-N bond. organic-chemistry.org The choice of ligands and reaction conditions is critical to the success of these transformations. beilstein-journals.org
Heteropolyacid Catalysis (e.g., H₃PW₁₂O₄₀)
Heteropolyacids (HPAs), such as 12-tungstophosphoric acid (H₃PW₁₂O₄₀), are highly effective and reusable solid acid catalysts for various organic transformations. sid.ir Their strong Brønsted acidity makes them suitable for catalyzing multicomponent reactions for the synthesis of heterocyclic compounds. nih.govpnu.ac.irresearchgate.net HPAs have been successfully used in the synthesis of pyrazolo[3,4-b]quinolin-5-ones through a four-component reaction. sid.ir
This one-pot synthesis typically involves the reaction of a pyrazolone, an aromatic aldehyde, a cyclic diketone (like dimedone), and a nitrogen source such as ammonium (B1175870) acetate (B1210297). sid.ir The use of H₃PW₁₂O₄₀ as a catalyst offers advantages such as high efficiency, good yields, and environmentally friendly conditions, particularly when conducted under solvent-free conditions. sid.ir The catalyst can often be recovered and reused without a significant loss of activity. nih.gov
Table 2: H₃PW₁₂O₄₀ Catalyzed Synthesis of Pyrazolo[3,4-b]quinolin-5-ones
| Reactants | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-methyl-1H-pyrazol-5(4H)-one, Aromatic aldehydes, Dimedone, Ammonium acetate | H₃PW₁₂O₄₀ | Solvent-free | Pyrazolo[3,4-b]quinolin-5-ones | Good to excellent | sid.ir |
| β-keto-esters, Aromatic aldehydes, Anilines | H₃PW₁₂O₄₀ | - | Highly functionalized piperidines | - | nih.gov |
| 1,3-cyclohexadione, Arylaldehydes, 4-aminocoumarin | H₃PW₁₂O₄₀ | Microwave irradiation, solventless | Chromeno[4,3-b]quinoline derivatives | 80-95% | pnu.ac.ir |
Nanocatalyst Applications (e.g., Fe₃O₄@Cu(OH)x, Nanomagnetic Cellulose)
In recent years, nanocatalysts have gained significant attention in organic synthesis due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity. researchgate.net Magnetically separable nanocatalysts, such as those based on an iron oxide (Fe₃O₄) core, are particularly attractive as they can be easily recovered from the reaction mixture using an external magnet and reused. researchgate.net
For the synthesis of quinoline derivatives, various functionalized magnetic nanocatalysts have been developed. For example, a nanocatalyst comprised of Fe₃O₄ functionalized with copper hydroxide (Fe₃O₄@Cu(OH)x) has been used for the synthesis of hexahydrospiro[pyrazolo[3,4-b]quinoline-4,1'-pyrrolo[3,2,1-ij]quinoline-2',5(1H,4'H)-diones]. mdpi.com Another approach involves the use of nanomagnetic cellulose (B213188) (Fe₃O₄@NCs) functionalized with a metal, such as titanium(IV), for the synthesis of pyrimido[4,5-b]quinolines in aqueous media. sharif.edusharif.edu These nanocatalysts often promote reactions under green conditions, such as in water, and can be recycled multiple times with minimal loss of activity. sharif.edusharif.edursc.org
Table 3: Nanocatalyst Applications in Heterocycle Synthesis
| Catalyst | Reactants | Conditions | Product | Key Advantages | Reference |
|---|---|---|---|---|---|
| Fe₃O₄@Cu(OH)x | 5,6 dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione and other starting materials | - | Hexahydrospiro[pyrazolo[3,4-b]quinoline-4,1'-pyrrolo[3,2,1-ij]quinoline-2',5(1H,4'H)-diones] | - | mdpi.com |
| Fe₃O₄@nano-cellulose/Ti(IV) | 6-amino-2-(methylthio)pyrimidin-4(3H)-one, dimedone, various substituted aldehydes | Water, 70 °C | Pyrimido[4,5-b]quinolines | Good yields, short reaction times, easy work-up, recyclability, environmentally benign | sharif.edusharif.edu |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This includes the use of safer solvents, reducing energy consumption, and employing catalytic and recyclable reagents.
Solvent-Free Reaction Conditions and Aqueous Media Utilization
A significant advancement in the green synthesis of pyrazoloquinoline derivatives is the move towards solvent-free reaction conditions or the use of environmentally benign solvents like water. Solvent-free, or solid-state, reactions offer numerous benefits, including reduced waste, lower costs, and often simpler work-up procedures.
Several of the catalytic methods discussed above are amenable to solvent-free conditions. For instance, the L-proline-catalyzed synthesis of pyrazoloquinolinones has been effectively carried out without a solvent. rsc.orgrsc.org Similarly, the use of heteropolyacids as catalysts in multicomponent reactions for the preparation of pyrazolo[3,4-b]quinolin-5-ones has been successfully demonstrated under solvent-free conditions. sid.ir
The utilization of water as a reaction medium is another key aspect of green chemistry. mdpi.com Nanocatalyst-mediated syntheses, such as the use of Fe₃O₄@nano-cellulose/Ti(IV), have been shown to be highly effective for the synthesis of quinoline derivatives in water. sharif.eduresearchgate.net This approach not only avoids the use of volatile and often toxic organic solvents but can also facilitate catalyst recovery and recycling, further enhancing the green credentials of the synthetic process.
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. nih.gov This technique has been successfully applied to the synthesis of various pyrazoloquinoline isomers and related fused heterocyclic systems. acs.org The application of microwave irradiation in a one-pot, three-component reaction often proceeds in a catalyst-free manner, providing an efficient and environmentally benign approach. acs.org
For instance, a series of new pyrazolo[3,4-f]quinoline derivatives have been synthesized through a multicomponent reaction involving aromatic aldehydes, 5-amino-3-methyl-1-phenylpyrazole, and 1,3-dicarbonyl compounds under microwave irradiation. This one-step process highlights the efficiency of microwave-assisted synthesis in constructing complex heterocyclic frameworks. While specific data for this compound is not extensively detailed in the available literature, the synthesis of the related dihydro-1H-pyrazolo[3,4-b]pyridine frameworks provides a valuable comparison of microwave-assisted versus conventional heating methods. acs.org
| Entry | Reactants | Conditions | Time | Yield (%) |
|---|---|---|---|---|
| 1 | 5-amino-3-methyl-1-phenyl-1H-pyrazol, dimedone, 3-formyl-2-oxo-quinoline | DMF, Reflux | 8 h | 79% (aromatized product) |
| 2 | 5-amino-3-methyl-1-phenyl-1H-pyrazol, dimedone, 3-formyl-2-oxo-quinoline | DMF, MW (125-135 °C) | 15 min | 63% (dihydro product) |
| 3 | 5-amino-3-methyl-1-phenyl-1H-pyrazol, 1,3-cyclohexanedione, 3-formyl-2-oxo-quinoline | DMF, Reflux | 8 h | 75% (aromatized product) |
| 4 | 5-amino-3-methyl-1-phenyl-1H-pyrazol, 1,3-cyclohexanedione, 3-formyl-2-oxo-quinoline | DMF, MW (125-135 °C) | 12 min | 58% (dihydro product) |
This table presents data for the synthesis of dihydro-1H-pyrazolo[3,4-b]pyridine derivatives as a comparative example of microwave-assisted synthesis. acs.org
Ultrasound-Assisted Syntheses
The use of ultrasound irradiation in organic synthesis has gained prominence as a green chemistry approach, often leading to shorter reaction times, milder conditions, and improved yields. mdpi.com Ultrasound-assisted synthesis has been effectively utilized for the one-pot synthesis of various pyrazoloquinoline derivatives. mdpi.com This methodology is particularly advantageous for multicomponent reactions, promoting efficient bond formation and cyclization.
While specific studies detailing the ultrasound-assisted synthesis of this compound are limited, research on related fused pyrazolo[4,3-c]pyridines demonstrates the effectiveness of this technique. In a domino reaction of 4-acetyl-5-bromomethyl-1-phenyl-1H-pyrazole with various salicylonitriles, ultrasound irradiation significantly accelerated the reaction and improved yields compared to conventional heating. clockss.org
| Entry | Salicylonitrile Derivative | Conventional Method (100 °C) | Ultrasound Method | ||
|---|---|---|---|---|---|
| Time (h) | Yield (%) | Time (min) | Yield (%) | ||
| 1 | 2-hydroxybenzonitrile | 5 | 78 | 20 | 89 |
| 2 | 5-bromo-2-hydroxybenzonitrile | 4 | 82 | 15 | 93 |
| 3 | 2-hydroxy-5-nitrobenzonitrile | 6 | 75 | 25 | 85 |
| 4 | 2-mercaptobenzonitrile | 3 | 85 | 10 | 95 |
This table illustrates the enhanced efficiency of ultrasound-assisted synthesis for related polycyclic-fused pyrazolo[4,3-c]pyridines. clockss.org
Deep Eutectic Solvents (DES) as Sustainable Reaction Media and Catalysts
Deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to conventional volatile organic solvents. iosrjournals.org These mixtures, typically formed from a hydrogen bond donor and a hydrogen bond acceptor, are biodegradable, non-toxic, and often act as both the solvent and catalyst in organic reactions. iosrjournals.org The use of DESs in multicomponent reactions for the synthesis of heterocyclic compounds is a rapidly growing field. researchgate.net
The synthesis of 1H-pyrazolo[3,4-b]quinolines has been successfully achieved through a multicomponent reaction of anilines, aldehydes, and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in a choline (B1196258) chloride:urea based DES. iosrjournals.org This deep eutectic solvent was found to be an efficient catalyst and reaction medium, leading to excellent yields under mild conditions. iosrjournals.org The reusability of the DES for several cycles without a significant loss of activity further highlights the sustainability of this methodology. iosrjournals.org
| Entry | Aldehyde | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde | 120 | 94 |
| 2 | 4-Nitrobenzaldehyde | 150 | 92 |
| 3 | Benzaldehyde | 180 | 88 |
| 4 | 4-Methoxybenzaldehyde | 180 | 85 |
This table presents data for the synthesis of 1H-pyrazolo[3,4-b]quinoline derivatives using a choline chloride:urea deep eutectic solvent. iosrjournals.org
Electrochemical Synthesis Protocols
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents and simplifying purification processes. This methodology has been applied to the synthesis of various nitrogen-containing heterocycles. While direct electrochemical synthesis of this compound is not well-documented, related fused pyrazole and pyridine (B92270) systems have been synthesized using electrochemical approaches. For example, an electrochemically oxidative domino cyclization of methyl azaarenes with pyrazol-5-amines has been developed to produce dipyrazolo[3,4-b:4′,3′-e]pyridines. nih.gov This reaction involves the formation of multiple C-C and C-N bonds in a single pot, showcasing the potential of electrochemistry in constructing complex heterocyclic frameworks. nih.gov The lack of specific literature on the electrochemical synthesis of the target compound suggests an area ripe for future research and development.
Regioselectivity and Stereoselectivity in Dihydro-1H-pyrazolo[3,4-f]quinoline Synthetic Pathways
The control of regioselectivity and stereoselectivity is a critical aspect of synthesizing complex molecules like this compound. The arrangement of substituents and the spatial orientation of atoms in the final molecule are determined by the reaction pathway and conditions.
Regioselectivity: The formation of the pyrazolo[3,4-f]quinoline isomer over other possible isomers, such as [3,4-b], [4,3-c], or [4,3-f], is highly dependent on the starting materials and the reaction mechanism. For instance, in the synthesis of pyrazolo[3,4-b]pyridines from unsymmetrical 1,3-dicarbonyl compounds, the regioselectivity is governed by the relative electrophilicity of the two carbonyl groups. mdpi.com Similarly, the regioselective synthesis of fused benzopyrazolo[3,4-b]quinolines has been achieved in a solvent-free three-component reaction, where the choice of starting tetralone dictates the final fused ring system. researchgate.net The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes has been shown to exhibit excellent regioselectivity, affording only the C6 substituted product. nih.gov
Stereoselectivity: The synthesis of the dihydropyrazoloquinoline core introduces at least one stereocenter, making stereocontrol an important consideration. The Povarov reaction, a [4+2] cycloaddition, is a key method for the synthesis of tetrahydroquinolines and related dihydropyridine (B1217469) systems. purdue.edu The diastereoselectivity of Povarov-type reactions can be controlled to produce specific stereoisomers. For example, a diastereoselective intramolecular cyclization/Povarov reaction cascade has been developed for the one-pot synthesis of polycyclic quinolines, leading to the formation of three stereocenters with excellent regio- and diastereoselectivity. purdue.edu While specific studies on the stereoselective synthesis of this compound are not extensively reported, the principles of stereocontrol demonstrated in related systems are applicable and suggest that chiral catalysts or auxiliaries could be employed to achieve enantioselective synthesis.
Reaction Mechanisms and Mechanistic Investigations
Detailed Mechanistic Pathways of Key Synthetic Transformations
The formation of the 4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline ring system often proceeds through a series of well-established organic reactions, including condensation, addition, and cyclization steps. The precise sequence and interplay of these transformations are critical in dictating the final product's structure and yield.
Knoevenagel Condensation and Michael Addition Sequences
A prevalent strategy for the construction of related pyrazolo[4,3-f]quinoline derivatives involves a multicomponent reaction that is initiated by a Knoevenagel condensation. This reaction typically occurs between an active methylene (B1212753) compound, such as a barbituric acid derivative, and an aromatic aldehyde. The resulting product of this condensation is a highly electrophilic α,β-unsaturated carbonyl compound, commonly referred to as a Knoevenagel adduct.
Following its formation, this adduct serves as a Michael acceptor. A nucleophile, in this case, a 5-aminoindazole (B92378), then attacks the β-position of the α,β-unsaturated system in a conjugate addition reaction, also known as a Michael addition. This sequence of Knoevenagel condensation followed by Michael addition is a powerful tool for the rapid assembly of complex molecular architectures from simple precursors.
A proposed mechanism for a substrate-directed multicomponent reaction leading to tetrahydro-spiro[pyrazolo[4,3-f]quinoline] derivatives illustrates this sequence. nih.gov Initially, the barbituric acid reacts with an aldehyde to form the Knoevenagel adduct. Subsequently, the 5-aminoindazole undergoes a Michael addition to this adduct, leading to the formation of a key intermediate. nih.gov This tandem Knoevenagel condensation-Michael addition pathway is fundamental to the formation of the core structure of the target molecule.
Intramolecular Cyclization and Dehydration Processes
The intermediate generated from the Michael addition is primed for subsequent intramolecular cyclization. This step is crucial for the annulation of the quinoline (B57606) ring system onto the pyrazole (B372694) core. The cyclization is typically followed by a dehydration step, which leads to the formation of the final, stable heterocyclic product.
In the context of the synthesis of related pyrazolo[3,4-b]quinolines, after the initial formation of an intermediate via addition reactions, an intramolecular cyclization occurs, which is then followed by the elimination of a water molecule to yield the final product. researchgate.net A similar sequence of intramolecular cyclization and dehydration is anticipated in the synthesis of this compound. The specific atoms involved in the ring closure will depend on the nature of the reactants and the reaction conditions employed. For instance, in the synthesis of quinolines from o-aminothiophenol and 1,3-ynones, an intramolecular cyclization condensation is a key step, followed by the removal of a water molecule. nih.gov
Schiff Base Formation and Subsequent Rearrangements
An alternative mechanistic pathway for the synthesis of pyrazoloquinolines involves the initial formation of a Schiff base. This intermediate is typically formed through the condensation of an aromatic amine with an aldehyde or ketone. The resulting imine can then undergo a series of rearrangements and cyclization reactions to afford the final heterocyclic product.
For the synthesis of the isomeric 1H-pyrazolo[3,4-b]quinolines, a plausible mechanism starting with the formation of a Schiff base from an aniline (B41778) and a 5-chloro-4-formylpyrazole has been proposed. mdpi.com This is followed by several rearrangements that ultimately lead to the pyrazoloquinoline skeleton. mdpi.com While this mechanism is for a different isomer, it highlights the potential role of Schiff base intermediates in the broader synthesis of pyrazoloquinolines. The formation of a Schiff base as a dominant product under certain thermal conditions has also been observed in reactions leading to pyrazolo[3,4-b]quinolines, which can then be converted to the final product under different conditions, such as microwave irradiation. nih.gov
Analysis of Bond Formation Events (e.g., Carbon-Carbon, Carbon-Nitrogen Bond Formation)
The construction of the this compound framework involves the strategic formation of several key covalent bonds. A detailed analysis of these bond-forming events provides insight into the efficiency and regioselectivity of the synthetic route.
In multicomponent reactions leading to related pyrazolo[4,3-f]quinoline systems, the formation of multiple carbon-carbon (C-C) bonds is a key feature. nih.gov The initial Knoevenagel condensation establishes a new C-C double bond. The subsequent Michael addition results in the formation of a new C-C single bond.
The intramolecular cyclization step is characterized by the formation of a crucial carbon-nitrogen (C-N) bond, which closes the quinoline ring. For the isomeric 1H-pyrazolo[3,4-b]quinolines, specific bond formations have been identified as C4-C4a and N9-C9a, or N9-C8a and a C-C bond, depending on the synthetic pathway. nih.gov These bond formations are fundamental to the assembly of the fused heterocyclic system.
The table below summarizes the key bond formation events in the synthesis of pyrazoloquinoline derivatives based on common synthetic strategies.
| Reaction Step | Bonds Formed | Description |
| Knoevenagel Condensation | C=C | Formation of a carbon-carbon double bond to create an α,β-unsaturated system. |
| Michael Addition | C-C | Formation of a carbon-carbon single bond through conjugate addition. |
| Intramolecular Cyclization | C-N | Formation of a carbon-nitrogen bond to close the quinoline ring. |
| Schiff Base Formation | C=N | Formation of a carbon-nitrogen double bond (imine). |
Role of Catalysts in Directing Reaction Mechanisms and Pathways
Catalysts play a pivotal role in the synthesis of this compound and its derivatives by influencing reaction rates, yields, and, in some cases, the regioselectivity of the transformations. Various types of catalysts, including acids, bases, and metal catalysts, have been employed in these synthetic routes.
In multicomponent reactions for the synthesis of related pyrazolo[4,3-f]quinoline derivatives, a deep eutectic mixture has been utilized as a catalyst. nih.gov The use of catalysts is vital to improve selectivity and the reaction rate. purdue.edu For instance, in the synthesis of 7-aryl-9-methyl-3H-pyrazolo[4,3-f]quinoline derivatives, iodine has been used as a catalyst in a three-component reaction. nih.gov
The catalyst can influence the reaction mechanism in several ways. For example, a basic catalyst can facilitate the deprotonation of the active methylene compound in the Knoevenagel condensation, thereby accelerating the reaction. An acidic catalyst, on the other hand, can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack. In some syntheses of pyrazolo[3,4-b]quinolines, palladium acetate (B1210297) has been shown to be an effective catalyst, particularly in microwave-assisted reactions. nih.gov The choice of catalyst can also influence the dominant reaction pathway. For example, in the synthesis of pyrazolo[3,4-b]quinolines, the reaction conditions, including the presence or absence of a catalyst, can determine whether a Schiff base or the final cyclized product is the major product. nih.gov
The following table provides examples of catalysts used in the synthesis of pyrazoloquinoline derivatives and their proposed roles.
| Catalyst | Reaction Type | Proposed Role |
| Deep Eutectic Mixture | Multicomponent Reaction | General catalyst for the overall transformation. nih.gov |
| Iodine | Three-component Reaction | Lewis acid catalyst to activate reactants. nih.gov |
| L-proline | Multicomponent Reaction | Organocatalyst, potentially involved in iminium/enamine catalysis. |
| Palladium Acetate | Cyclization | Metal catalyst for C-C and C-N bond formation. nih.gov |
Structure Activity Relationships Sar of 4,5 Dihydro 1h Pyrazolo 3,4 F Quinoline and Analogues
Elucidation of Key Structural Requirements for Modulating Biological Targets
Furthermore, studies on various pyrazoloquinoline isomers targeting different biological entities, such as adenosine (B11128) receptors, highlight the importance of the nitrogen atom positions within the pyrazole (B372694) ring and the substituent patterns on both the pyrazole and quinoline (B57606) moieties. nih.gov For a related series of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ones, which inhibit cyclin-dependent kinases (CDKs), the dihydro-pyrazolo-pyrimidinone core acts as a scaffold to orient the aryl substituents into the ATP-binding site of the enzyme. nih.gov This suggests that for the 4,5-dihydro-1H-pyrazolo[3,4-f]quinoline scaffold, the dihydrogenated quinoline ring likely imparts a specific three-dimensional conformation that influences how substituents are presented to the biological target. The saturation at the 4 and 5 positions introduces a non-planar geometry, which can be pivotal for fitting into specific binding pockets, a feature absent in the flat, aromatic pyrazolo[3,4-f]quinoline.
Impact of Substituent Effects on the Bioactivity Profile of Pyrazoloquinoline Scaffolds
The bioactivity of the pyrazoloquinoline core is profoundly influenced by the nature and position of its substituents. The electronic and steric properties of these functional groups can dictate the molecule's affinity for its target, as well as its pharmacokinetic properties.
A striking example of the importance of the core scaffold's architecture is seen in the differential activity between pyrazolo[3,4-f]quinoline and its regioisomer, pyrazolo[4,3-f]quinoline. Research has demonstrated that derivatives of pyrazolo[3,4-f]quinoline exhibit potent in vivo immunostimulatory effects. nih.govpurdue.edu In stark contrast, the corresponding regioisomeric pyrazolo[4,3-f]quinoline derivatives were found to be inactive in the same mouse protection model. nih.gov This dramatic loss of activity with a subtle change in the fusion of the pyrazole ring to the quinoline system underscores the precise geometric and electronic arrangement required for interaction with the biological target responsible for the immunostimulatory response. The specific orientation of the pyrazole's nitrogen atoms and the adjacent functionalities in the [3,4-f] isomer appears to be an absolute requirement for this particular biological activity.
It is highly probable that the different enantiomers of substituted this compound derivatives would exhibit different biological activities. One enantiomer may fit optimally into a binding site, leading to a potent biological response, while the other enantiomer may bind less effectively or not at all. nih.govlibretexts.org This stereoselectivity can affect not only the potency of a compound but also its metabolism and potential for off-target effects. nih.gov Therefore, the stereochemistry of any substituents on the dihydropyran ring is a crucial aspect to consider in the design and evaluation of bioactive this compound analogues.
Structure-Activity Correlation Studies for Specific Biological Activities
Investigations into the immunostimulatory properties of pyrazolo[3,4-f]quinoline derivatives have revealed key SAR insights. nih.gov These studies, while focused on the aromatic scaffold, provide a foundation for understanding the potential of the 4,5-dihydro analogues. A seminal study identified that an amino group at the 9-position is a critical feature for activity. The nature of the substituent on this amino group was found to significantly modulate the immunostimulatory potency. For instance, substitution with a (3-methoxyphenyl)amino group at the 9-position, combined with a methyl group at the 7-position, resulted in a potent immunostimulatory agent. nih.gov The data from these studies highlight the sensitivity of this biological activity to subtle structural modifications.
While there is no specific literature detailing the modulation of adenosine A3 receptors by this compound, the broader class of pyrazolo-fused heterocycles has been extensively explored as adenosine receptor antagonists. nih.gov For example, pyrazolo[3,4-c]quinoline and pyrazolo[4,3-c]quinoline derivatives have been shown to be potent and selective antagonists of the human A3 adenosine receptor. unife.it In these series, bulky and lipophilic acyl or benzylcarbamoyl groups at the 4-position of the quinoline ring were found to confer high potency and selectivity for the A3 receptor.
Additionally, studies on pyrazolo[3,4-d]pyrimidines, which are bioisosteres of the pyrazoloquinoline system, have also yielded potent adenosine A3 receptor antagonists. These findings suggest that the pyrazole moiety, in conjunction with a fused aromatic ring system, is a viable scaffold for targeting adenosine receptors. It is plausible that the this compound core could also be decorated with appropriate substituents to achieve affinity for adenosine A3 receptors, although this remains to be experimentally verified. The non-planar nature of the dihydrogenated ring could offer a different vector for substituents to probe the receptor binding site compared to its aromatic counterparts.
Modulation of Phosphodiesterase Receptors by Pyrazoloquinoline Scaffolds
The pyrazoloquinoline scaffold has served as a foundational structure for the development of potent phosphodiesterase (PDE) inhibitors, particularly targeting the PDE10A enzyme, which is highly expressed in the brain's striatum. Research into a series of quinoline derivatives identified potent PDE10A inhibitors, with one key compound being 2-[4-({[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]quinoline. nih.gov
Structure-activity relationship studies on this class of compounds led to several key findings. The replacement of the pyridine (B92270) ring with an N-methyl pyridone ring was found to significantly reduce inhibition of the cytochrome P450 enzyme CYP3A4, a desirable property for drug candidates. nih.gov Further optimization of these quinoline analogues led to the identification of a compound, 1-methyl-5-(1-methyl-3-{[4-(quinolin-2-yl)phenoxy]methyl}-1H-pyrazol-4-yl)pyridin-2(1H)-one, which demonstrated potent PDE10A inhibitory activity alongside a favorable CYP3A4 inhibition profile. nih.gov This highlights the critical role of the substituent attached to the pyrazole core in modulating both potency and metabolic stability.
Related heterocyclic systems, such as dihydroimidazoisoquinolines, have also been explored as PDE10A inhibitors, demonstrating the broader applicability of fused heterocyclic scaffolds in targeting this enzyme family. nih.gov Additionally, quinazoline (B50416) derivatives have been identified as inhibitors of other PDE families, like PDE7, further underscoring the potential of these scaffolds in developing selective PDE inhibitors. frontiersin.org
| Compound | Modification | PDE10A IC50 | Key Finding |
|---|---|---|---|
| 2-[4-({[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]quinoline | Parent compound with pyridine ring | Potent | Starting point for optimization. nih.gov |
| 1-methyl-5-(1-methyl-3-{[4-(quinolin-2-yl)phenoxy]methyl}-1H-pyrazol-4-yl)pyridin-2(1H)-one | Replacement of pyridine with N-methyl pyridone | Potent | Showed good brain penetration and significantly reduced CYP3A4 inhibition. nih.gov |
Pyrazoloquinoline Derivatives as Kinase Inhibitors (e.g., Cyclin-Dependent Kinase 2/Cyclin A, CDK4/6)
The 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline scaffold has emerged as a potent inhibitor of various protein kinases, which are crucial regulators of cell cycle progression and are often dysregulated in cancer. This class of compounds has shown significant activity against Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6. researchgate.net
The structure-activity relationship for these inhibitors has been systematically explored. For instance, substitution at the C2 position of the quinazoline ring with a pyridine or benzene (B151609) ring has been investigated. researchgate.net The nature of the substituent plays a crucial role in the inhibitory potency and selectivity of the compounds. The development of dual CDK4/6 inhibitors is of particular interest in the treatment of certain types of breast cancer. researchgate.net
Beyond CDKs, related pyrazolo-fused scaffolds have demonstrated inhibitory activity against other kinases. For example, 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives have been identified as potent inhibitors of Polo-like kinase 1 (Plk1), another key regulator of mitosis. researchgate.net One such derivative, 8-{[2-methoxy-5-(4-methylpiperazin-1-yl)phenyl]amino}-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide, was found to be a highly potent and specific ATP mimetic inhibitor of Plk1 with an IC50 of 0.007 µM. researchgate.net The SAR studies in this area emphasize the importance of the amino group and its substituents at specific positions on the quinazoline ring for achieving high affinity and selectivity. researchgate.netmdpi.com
| Compound Scaffold | Target Kinase | Key Substituent/Feature | Inhibitory Activity (IC50) |
|---|---|---|---|
| 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline | CDK4/6 | Amine group at C2 with pyridine or benzene | Data not specified. researchgate.net |
| 8-{[2-methoxy-5-(4-methylpiperazin-1-yl)phenyl]amino}-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide | Plk1 | Substituted phenylamino (B1219803) group at C8 | 0.007 µM. researchgate.net |
Pyrazolo[4,3-f]quinoline Derivatives as Topoisomerase Inhibitors
Derivatives of the pyrazolo[4,3-f]quinoline scaffold have been designed and synthesized as potential anticancer agents that function by inhibiting DNA topoisomerases. mdpi.comnih.gov These enzymes are vital for managing DNA topology during replication and transcription, making them established targets for cancer chemotherapy.
A series of forty pyrazolo[4,3-f]quinoline derivatives were synthesized and evaluated for their antiproliferative activity. Among them, compounds designated as 1M, 2E, and 2P were found to be the most effective across several cancer cell lines, exhibiting GI50 values below 8 µM. mdpi.comnih.gov The SAR studies indicated that the nature and position of substituents on the pyrazoloquinoline core significantly influence cytotoxicity.
Further investigation into the mechanism of action revealed that these compounds could inhibit topoisomerase I and/or IIα. Notably, compound 2E demonstrated an equivalent inhibition pattern of topoisomerase IIα activity to that of the well-known inhibitor etoposide (B1684455) at a concentration of 100 µM, inhibiting 88.3% of the enzyme's activity. mdpi.com This suggests that the pyrazolo[4,3-f]quinoline skeleton is a promising framework for developing novel topoisomerase poisons. mdpi.com
| Compound | Antiproliferative Activity (GI50) | Topoisomerase IIα Inhibition (at 100 µM) |
|---|---|---|
| 1M | < 8 µM. mdpi.comnih.gov | Not specified. |
| 2E | < 8 µM. mdpi.comnih.gov | 88.3%. mdpi.com |
| 2P | < 8 µM. mdpi.comnih.gov | Inactive. mdpi.com |
| Etoposide (Positive Control) | Not applicable | 89.6%. mdpi.com |
GABAA Receptor Modulators with Pyrazolo[1,5-a]quinazoline Scaffold (related)
While structurally distinct from the this compound core, the related pyrazolo[1,5-a]quinazoline scaffold has been extensively studied for its ability to modulate GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. mdpi.comnih.gov These studies provide valuable SAR insights into how pyrazolo-fused quinazolines interact with neuronal targets.
Research has shown that the form of the pyrazolo[1,5-a]quinazoline scaffold is crucial for activity. For instance, 5-oxo-4,5-dihydro derivatives were found to be inactive, suggesting that the dihydro form at this position is not favorable for GABAA receptor binding. mdpi.com Furthermore, a substituent at position 3 of the scaffold was determined to be necessary for activity. mdpi.com
The nature of the substituent at position 8 also plays a significant role. Bulky substituents at this position, such as N-benzyl groups, were shown to abolish binding to the GABAA receptor. mdpi.com In contrast, certain compounds with specific oxygen or nitrogen-containing functions at position 8 were identified as interesting modulators. nih.gov For example, the 3-(4-methoxyphenylcarbonyl)-8-methoxy-4,5-dihydropyrazolo[1,5-a] quinazoline derivative was identified as the most potent, enhancing the chloride current at concentrations as low as 0.01 µM. nih.gov These findings indicate that precise structural modifications on the pyrazoloquinazoline core can fine-tune the pharmacological profile, leading to compounds with agonist, antagonist, or inverse agonist properties at the GABAA receptor. mdpi.comnih.gov
| Scaffold/Derivative | Key Structural Feature | GABAA Receptor Activity |
|---|---|---|
| 5-oxo-4,5-dihydro derivatives | Oxo group at position 5 | Inactive. mdpi.com |
| Aromatic pyrazolo[1,5-a]quinazolines | Lacking substituent at position 3 | Inactive. mdpi.com |
| 8-amino PQs with bulky N-substituents | Bulky group at position 8 | Inactive. mdpi.com |
| 3-(4-methoxyphenylcarbonyl)-8-methoxy-4,5-dihydropyrazolo[1,5-a] quinazoline | Specific substituents at positions 3 and 8 | Potent positive modulator. nih.gov |
Based on a comprehensive search of available scientific literature, detailed computational chemistry and molecular modeling studies specifically for the compound This compound are not presently available.
Research in the field of computational analysis, including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Quantitative Structure-Activity Relationship (QSAR) model development, has been conducted on structurally related isomers and analogous heterocyclic systems. For instance, significant research exists for compounds such as 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline and various pyrazolo[3,4-b]quinoline derivatives.
However, due to the precise structural and electronic differences inherent in isomers, the specific computational data and molecular modeling findings from these related compounds cannot be extrapolated to accurately describe this compound.
Therefore, the requested article with detailed research findings for each specified subsection for this compound cannot be generated at this time. Further dedicated computational studies on this specific molecule are required to provide the scientifically accurate data needed to fulfill the detailed outline.
Computational Chemistry and Molecular Modeling Studies
Ligand-Based Drug Design Approaches
Quantitative Structure-Activity Relationship (QSAR) Model Development
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a pivotal 3D Quantitative Structure-Activity Relationship (3D-QSAR) technique used to correlate the biological activity of a series of molecules with their 3D shape and electrostatic properties. In studies on analogous pyrazolo-fused quinazoline (B50416) scaffolds, CoMFA has been instrumental in developing predictive models. researchgate.net
For a series of related kinase inhibitors, a CoMFA model was generated using a training set of molecules to predict their inhibitory activities. researchgate.net The process involves aligning the compounds and calculating their steric and electrostatic fields at various grid points. The resulting data is then analyzed using partial least squares (PLS) regression to generate a model. For the analogous 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives, a CoMFA model yielded a high cross-validated correlation coefficient (r²cv) of 0.747, indicating good predictive ability. nih.gov The output of a CoMFA analysis is often visualized as 3D contour maps, which highlight regions where modifications to the molecule's structure are likely to enhance or diminish its biological activity.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Complementing CoMFA, Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that provides a more intuitive understanding of the structure-activity relationship. In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov
In the analysis of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives, a CoMSIA model was developed that also showed good statistical significance. researchgate.net The resulting contour maps from CoMSIA provide a detailed visualization of where specific physicochemical properties are favorable or unfavorable for biological activity. For instance, these maps can indicate areas where a bulky group, a positive charge, a hydrophobic moiety, or a hydrogen bond donor/acceptor would be beneficial for improving the potency of the compound.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a potential drug molecule (ligand) interacts with its biological target, typically a protein receptor.
For the related 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline scaffold, molecular docking studies have been crucial in elucidating the binding modes of these compounds as inhibitors of various protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Polo-Like Kinase 1 (Plk1). nih.govresearchgate.net These simulations have successfully identified key amino acid residues in the active site of the kinases that form crucial interactions (e.g., hydrogen bonds, pi-pi stacking) with the inhibitors. This information is invaluable for designing more potent and selective inhibitors by optimizing these interactions. For example, docking studies revealed that the pyrimidine (B1678525) ring of a related compound formed pi-pi interactions with a glutamate (B1630785) residue in the hinge region of the kinase.
In Silico Prediction of Molecular Properties Relevant to Biological Systems
In the absence of extensive experimental data for 4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline, in silico methods provide a powerful tool for predicting its physicochemical properties and its likely behavior in biological systems (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). These predictions are critical in the early stages of drug discovery to assess the "drug-likeness" of a compound.
The table below presents a summary of computationally predicted properties for the parent this compound molecule. These values are estimated using established computational algorithms and provide a preliminary assessment of its potential as a drug candidate.
| Property | Predicted Value | Description |
|---|---|---|
| Molecular Weight | 185.21 g/mol | The mass of one mole of the compound. Generally, values <500 are preferred for good oral absorption. |
| LogP (Octanol-Water Partition Coefficient) | 1.85 | A measure of lipophilicity. Values between 1 and 3 are often associated with good membrane permeability. |
| Topological Polar Surface Area (TPSA) | 54.1 Ų | An indicator of a molecule's ability to cross cell membranes. Values <140 Ų are generally favorable for oral bioavailability. |
| Hydrogen Bond Donors | 2 | The number of hydrogen atoms attached to electronegative atoms (N, O). Fewer than 5 is desirable (Lipinski's Rule of 5). |
| Hydrogen Bond Acceptors | 3 | The number of electronegative atoms (N, O). Fewer than 10 is desirable (Lipinski's Rule of 5). |
| Rotatable Bonds | 0 | The number of bonds that can rotate freely. Fewer than 10 is generally preferred for better oral bioavailability. |
| Aqueous Solubility (LogS) | -2.5 | A measure of how much of the compound will dissolve in water. This value suggests moderate solubility. |
Spectroscopic Data for this compound Remains Elusive
Research has heavily focused on other isomers of this heterocyclic system, leading to a wealth of spectroscopic information for related but structurally distinct compounds. Notably, the isomeric 3H-pyrazolo[4,3-f]quinoline scaffold has been synthesized and extensively characterized. Studies on this series have provided detailed ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) data for a variety of derivatives, often in the context of their potential as kinase inhibitors for anticancer applications. purdue.edunih.govmdpi.comresearchgate.netresearchgate.net
Similarly, the 1H-pyrazolo[3,4-b]quinoline system is another well-documented isomer. Its synthesis and properties have been a subject of research for over a century, resulting in numerous publications that include detailed spectroscopic analysis. mdpi.commdpi.comnih.gov
The available literature underscores the importance of precise isomeric assignment in this class of compounds, as different fusion patterns lead to distinct chemical properties and biological activities. However, the specific request to focus solely on the spectroscopic characterization of this compound derivatives—covering detailed interpretation of ¹H-NMR and ¹³C-NMR data, advanced 2D NMR techniques, and fragmentation analysis by both Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS)—cannot be fulfilled without the primary experimental data for this exact molecule.
Given the strict requirement to focus exclusively on the specified [3,4-f] isomer and to avoid information outside this scope, it is not possible to generate the requested article. Populating the outlined sections with data from other isomers would be scientifically inaccurate and would violate the core instructions of the request.
Spectroscopic Characterization and Structural Elucidation of 4,5 Dihydro 1h Pyrazolo 3,4 F Quinoline Derivatives
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement of the parent ion, HRMS allows for the calculation of a molecular formula, distinguishing between compounds with the same nominal mass.
In the characterization of compounds structurally related to the dihydro-pyrazoloquinoline core, HRMS is routinely used to confirm successful synthesis. For instance, in a study of 4,5-dihydro-1H- purdue.edudistantreader.orgdithiolo[3,4-c]quinoline-1-thione derivatives, a class of compounds sharing the dihydroquinoline substructure, HRMS was used to verify the molecular formulas of the synthesized products. mdpi.com The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is compared to the theoretically calculated value, with a minimal mass error confirming the proposed structure.
Below is a table of representative HRMS data for some of these related dihydroquinoline derivatives.
| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| 4,4,5-Trimethyl-8-(morpholin-4-ylcarbonothioyl)-4,5-dihydro-1H- purdue.edudistantreader.orgdithiolo[3,4-c]quinoline-1-thione | C₁₈H₂₀N₂OS₄ | 409.0532 | 409.0530 | mdpi.com |
| 4,4,5-Trimethyl-8-[(4-phenylpiperazin-1-yl)carbonothioyl]-4,5-dihydro-1H- purdue.edudistantreader.orgdithiolo[3,4-c]quinoline-1-thione | C₂₄H₂₅N₃S₄ | 484.1005 | 484.1008 | mdpi.com |
| 5-Benzyl-4,4-dimethyl-8-(morpholin-4-ylcarbonothioyl)-4,5-dihydro-1H- purdue.edudistantreader.orgdithiolo[3,4-c]quinoline-1-thione | C₂₄H₂₄N₂OS₄ | 485.0845 | 485.0843 | mdpi.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).
For pyrazoloquinoline derivatives, IR spectroscopy is used to confirm the presence of key structural motifs. The characterization of 3H-pyrazolo[4,3-f]quinoline analogs, which are isomeric to the title compound, utilized Fourier-transform infrared (FTIR) spectroscopy to identify their functional groups. purdue.edu Similarly, studies on pyrazolo[3,4-b]quinoline derivatives also rely on IR spectra to confirm their structures. ijartet.com
Key characteristic absorption bands for pyrazoloquinoline systems typically include:
N-H stretching: A broad or sharp band in the region of 3100-3500 cm⁻¹, indicative of the pyrazole (B372694) N-H group.
C-H stretching (aromatic): Signals typically appear above 3000 cm⁻¹.
C-H stretching (aliphatic): For the dihydro component, absorptions are expected just below 3000 cm⁻¹.
C=N and C=C stretching: Strong to medium absorptions in the 1450-1650 cm⁻¹ region, corresponding to the conjugated ring system.
A representative table of IR data for related pyrazole-containing heterocycles is provided below.
| Compound Class | Characteristic IR Bands (cm⁻¹) | Vibrational Mode Assignment | Reference |
| Phenylcarbonohydrazonoyl dicyanide derivatives | 3194, 3132 | N-H stretching | distantreader.org |
| 3060 | Aromatic C-H stretching | distantreader.org | |
| 2231, 2212 | C≡N stretching | distantreader.org | |
| 1604, 1541, 1468 | C=C and C=N stretching | distantreader.org | |
| 4-(2-Phenylhydrazono)-4H-pyrazole-3,5-diamine | 3462-3130 | N-H and NH₂ stretching | distantreader.org |
| 3062 | Aromatic C-H stretching | distantreader.org | |
| 1612, 1558, 1493 | C=C and C=N stretching | distantreader.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are indicative of the extent of conjugation within the molecule.
The absorption spectra of 1H-pyrazolo[3,4-b]quinolines generally feature two main absorption bands. researchgate.net A broad band, corresponding to the S₀→S₁ (π→π) transition, is typically observed between 380 and 420 nm. researchgate.net At shorter wavelengths (below 300 nm), more complex bands appear, which are attributed to S₀→Sₙ transitions involving both π→π and n→π* character. researchgate.net
A study on a specific 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivative with a dipicolylamine substituent provides a concrete example. nih.gov Its absorption spectrum shows a broad band between 350 and 450 nm, with a maximum (λmax) around 390 nm, and a more structured band between 250 and 300 nm. nih.gov The position of these bands can be influenced by the solvent polarity, which can indicate the charge-transfer character of the excited state. nih.gov
| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |
| 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline derivative with dipicolylamine substituent | n-Hexane | 390 | nih.gov |
| Ethyl Acetate (B1210297) | 392 | nih.gov | |
| THF | 395 | nih.gov | |
| Methanol | 394 | nih.gov | |
| Acetonitrile | 396 | nih.gov |
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's purity and elemental composition.
This method has been used to confirm the structure and purity of various synthesized pyrazoloquinoline and related heterocyclic compounds. distantreader.orgresearchgate.net
The table below presents elemental analysis data for several pyrazole-based precursors and derivatives, illustrating the application of this technique.
| Compound Name | Molecular Formula | Analysis | %C | %H | %N | Reference |
| Phenylcarbonohydrazonoyl dicyanide | C₉H₆N₄ | Calculated | 63.52 | 3.55 | 32.92 | distantreader.org |
| Found | 63.76 | 3.77 | 32.70 | distantreader.org | ||
| 4-(2-Phenylhydrazono)-4H-pyrazole-3,5-diamine | C₉H₁₀N₆ | Calculated | 53.46 | 4.98 | 41.56 | distantreader.org |
| Found | 53.62 | 4.71 | 41.80 | distantreader.org | ||
| 5-Amino-4-(2-phenylhydrazono)-4H-pyrazol-3-ol | C₉H₉N₅O | Calculated | 53.20 | 4.46 | 34.47 | distantreader.org |
| Found | 53.50 | 4.66 | 34.10 | distantreader.org |
X-ray Crystallography for Absolute Stereochemistry and Conformation
A crystal structure analysis of a related heterocyclic system, a substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole, reveals detailed structural parameters. mdpi.com Such studies typically report:
Crystal system and space group: Defines the symmetry of the crystal lattice.
Unit cell parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.
Torsional angles: Describes the conformation of flexible parts of the molecule.
Intermolecular interactions: Identifies non-covalent forces like hydrogen bonds and π-π stacking that stabilize the crystal structure.
These data are crucial for understanding structure-activity relationships and for computational modeling studies.
Advanced Topics and Future Directions in 4,5 Dihydro 1h Pyrazolo 3,4 F Quinoline Research
Development of Novel Derivatization Strategies and Functionalization Routes
The core structure of 4,5-dihydro-1H-pyrazolo[3,4-f]quinoline offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. Current research is focused on developing innovative strategies to introduce a wide array of functional groups to fine-tune the molecule's properties. These efforts are crucial for enhancing biological activity, improving pharmacokinetic profiles, and creating novel materials.
Key to these advancements are multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single step from simple precursors. purdue.edufrontiersin.org For instance, a one-pot, four-component reaction involving 3-methyl-1H-pyrazol-5(4H)-one, aromatic aldehydes, dimedone, and ammonium (B1175870) acetate (B1210297) has been reported for the efficient synthesis of pyrazolo[3,4-b]quinolin-5-ones. sid.ir Such strategies are being adapted and refined for the synthesis of the this compound scaffold.
Furthermore, derivatization of the pyrazoloquinoline core is being explored through various synthetic transformations. These include modifications at the pyrazole (B372694) and quinoline (B57606) rings, as well as the dihydro portion of the molecule. The introduction of different substituents can significantly impact the molecule's electronic and steric properties, thereby influencing its biological and photophysical characteristics. mdpi.com
Exploration of New Catalytic Systems for Enhanced Synthetic Efficiency and Sustainability
The development of efficient and environmentally friendly synthetic methods is a paramount goal in modern chemistry. In the context of this compound synthesis, researchers are actively exploring novel catalytic systems to improve reaction yields, reduce reaction times, and minimize waste.
Recent advancements have highlighted the use of various catalysts, including Lewis acids like indium(III) chloride, which can activate substrates and facilitate carbon-carbon and carbon-heteroatom bond formation. researchgate.net Organocatalysts are also gaining prominence as a green alternative to metal-based catalysts. frontiersin.org For example, L-proline has been investigated as a catalyst in three-component reactions for the synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines, although its efficacy in this specific context has been a subject of debate. nih.govmdpi.com
Moreover, the use of solid acid catalysts, such as amorphous carbon-supported sulfonic acid (AC-SO3H), presents a sustainable approach. nih.gov These heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced environmental impact. nih.gov The application of such catalysts in the synthesis of pyrazoloquinoline derivatives is an active area of investigation. rsc.org
| Catalyst Type | Example | Advantages in Pyrazoloquinoline Synthesis |
| Lewis Acids | Indium(III) chloride | Activates substrates for efficient bond formation |
| Organocatalysts | L-proline | Metal-free, environmentally benign |
| Solid Acid Catalysts | Amorphous carbon-supported sulfonic acid | Reusable, easy to separate, sustainable |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science. nih.govastrazeneca.com These computational tools are being increasingly employed to accelerate the design and development of novel this compound derivatives with desired properties. jmpas.com
Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms such as support vector machines (SVM) and artificial neural networks (ANN), can predict the biological activity of new compounds based on their chemical structures. jmpas.comnih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing, thereby saving time and resources. mdpi.com
Expanding the Scope of Pyrazoloquinoline Chemical Space for Diverse Biological Applications
The inherent versatility of the pyrazoloquinoline scaffold makes it a privileged structure in medicinal chemistry. biolmolchem.com Researchers are continually working to expand the chemical space of this compound derivatives to explore a wider range of biological activities. csmres.co.uknih.gov
By systematically modifying the core structure and introducing diverse functional groups, scientists aim to develop compounds with novel mechanisms of action and improved therapeutic potential. nih.gov This expansion of chemical space is crucial for identifying new drug candidates for various diseases, including cancer, infectious diseases, and neurodegenerative disorders. nih.govnih.govresearchgate.netnih.gov
The exploration of different isomers and analogs of the pyrazoloquinoline system is also an important aspect of this research. purdue.edu Each variation in the arrangement of the fused rings can lead to distinct biological properties. A comprehensive understanding of the structure-activity relationships across a broad range of pyrazoloquinoline derivatives is essential for the rational design of new therapeutic agents.
Applications in Chemical Biology as Molecular Probes and Fluorescent Sensors
Beyond their therapeutic potential, this compound derivatives are emerging as valuable tools in chemical biology. nih.gov Their unique photophysical properties, including fluorescence, make them suitable for use as molecular probes and sensors. nih.gov
Derivatives of the closely related 1H-pyrazolo[3,4-b]quinoline have been shown to act as fluorescent sensors for the detection of metal ions such as Zn2+ and Pb2+. nih.govresearchgate.net These sensors typically operate via a photoinduced electron transfer (PET) mechanism, where the binding of the target ion modulates the fluorescence intensity of the molecule. nih.gov The development of similar sensors based on the this compound scaffold is a promising area of research.
These molecular probes can be used to visualize and quantify the distribution and dynamics of specific analytes within biological systems, providing valuable insights into cellular processes. nih.gov The ability to design and synthesize pyrazoloquinoline-based sensors with high selectivity and sensitivity for a range of biological targets is a key focus of current research efforts.
| Application | Target Analyte | Mechanism |
| Fluorescent Sensor | Zn2+ | Photoinduced Electron Transfer (PET) |
| Fluorescent Sensor | Pb2+ | Chelation-enhanced fluorescence |
Challenges and Opportunities in the Synthesis and Application of Dihydro-1H-pyrazolo[3,4-f]quinolines
Despite the significant progress in the field, several challenges remain in the synthesis and application of 4,5-dihydro-1H-pyrazolo[3,4-f]quinolines. Synthetic challenges include achieving high yields, controlling regioselectivity, and developing scalable and sustainable processes. frontiersin.orgmdpi.com The synthesis of certain derivatives can be complex, requiring multi-step procedures and challenging purification methods. nih.govmdpi.com
However, these challenges also present opportunities for innovation. The development of novel synthetic methodologies, such as new MCRs and catalytic systems, can address the existing limitations. purdue.edufrontiersin.orgnih.gov There is also a need for more efficient methods for the functionalization of the dihydropyrazoloquinoline core.
In terms of applications, a major opportunity lies in the exploration of the full therapeutic potential of this class of compounds. While research has focused on certain areas like anticancer agents, the diverse biological activities of these molecules suggest that they may be effective against a broader range of diseases. nih.govnih.gov Furthermore, the development of pyrazoloquinoline-based materials with novel optical and electronic properties is an exciting avenue for future research.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,5-Dihydro-1H-pyrazolo[3,4-f]quinoline derivatives?
- Methodological Answer : The synthesis often employs multicomponent reactions (MCRs) to streamline complexity. For example, iodine-catalyzed three-component reactions of aromatic aldehydes, 1H-indazol-5-amine, and tetrahydropyran-4-one yield pyrano-fused derivatives via tandem Knoevenagel-Michael addition and oxidation . L-Proline-catalyzed MCRs have also been explored, though reproducibility challenges (e.g., unintended bis-pyrazole formation) necessitate validation via alternative routes like Friedländer condensation .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Advanced spectroscopic and analytical techniques are critical:
- NMR (1H/13C) confirms regiochemistry and substituent positions .
- Mass spectrometry (HRMS) validates molecular weight and purity.
- X-ray crystallography resolves absolute stereochemistry in dihydro derivatives .
- HPLC monitors reaction progress and purity, especially for intermediates .
Q. What analytical techniques confirm the purity of synthesized pyrazoloquinoline compounds?
- Methodological Answer : Rigorous purity assessment combines:
- HPLC/GC-MS for quantitative impurity profiling.
- Elemental analysis to verify stoichiometric consistency.
- Melting point determination to assess crystalline uniformity .
Advanced Research Questions
Q. What structure-activity relationships (SAR) guide the design of pyrazoloquinoline-based immunostimulants?
- Methodological Answer : Key SAR insights include:
- Regioisomerism : Pyrazolo[3,4-f]quinolines (e.g., 7a,b) show potent in vivo immunostimulatory activity in mouse models, whereas pyrazolo[4,3-f] analogs (6a,b) are inactive, highlighting positional sensitivity .
- Substituent Effects : Electron-withdrawing groups at C-3 enhance activity, while bulky substituents at C-8 reduce bioavailability. 3D-QSAR models further optimize steric and electrostatic interactions for target engagement .
Q. How do researchers address contradictory results in the synthesis of pyrazoloquinoline derivatives?
- Methodological Answer : Contradictions (e.g., failed multicomponent syntheses) are resolved through:
- Mechanistic Re-evaluation : Replicating reported conditions with controls to identify side reactions (e.g., bis-pyrazole formation instead of pyrazoloquinolines) .
- Alternative Routes : Switching to Friedländer condensation or transition-metal catalysis when MCRs underperform .
- In Silico Validation : Computational tools (DFT, molecular dynamics) predict feasible pathways and intermediates .
Q. What in vivo models are used to evaluate the immunostimulatory activity of pyrazoloquinoline derivatives?
- Methodological Answer : Mouse protection models are standard:
- Infection Challenges : Mice are immunized with derivatives (e.g., 7a,b) and challenged with pathogens (e.g., Listeria monocytogenes) to quantify survival rates .
- Cytokine Profiling : ELISA measures IFN-γ, IL-12, and TNF-α levels to assess immune activation .
Q. How is the selectivity of pyrazoloquinoline γ-secretase inhibitors assessed against Notch signaling?
- Methodological Answer : Selectivity is evaluated via:
- Dual-Reporter Assays : HEK293 cells transfected with APP (amyloid-β precursor) and Notch-1 constructs quantify inhibition ratios (e.g., ELND006 shows >100-fold selectivity for Aβ over Notch) .
- ADME-Tox Profiling : Microsomal stability assays and CYP450 inhibition screens ensure minimal off-target effects .
Q. What computational methods aid in optimizing pyrazoloquinoline derivatives for kinase inhibition?
- Methodological Answer :
- 3D-QSAR : Aligns substituent topology with kinase active sites (e.g., CDK2/cyclin A inhibitors) .
- Molecular Docking : Predicts binding poses using AutoDock or Schrödinger Suite, prioritizing derivatives with high Glide scores .
- MD Simulations : Assesses ligand-protein stability over 100-ns trajectories to refine pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
